molecular formula C17H16ClNO2 B10934424 (2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B10934424
M. Wt: 301.8 g/mol
InChI Key: XXTKNDZOUKYGQZ-UXBLZVDNSA-N
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Description

(2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl group, a methoxy-substituted phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 5-chloro-2-methylaniline with 4-methoxybenzaldehyde under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable acylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding amine.

    Substitution: Results in the replacement of chloro or methoxy groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(5-chloro-2-methylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide
  • (2E)-N-(5-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
  • (2E)-N-(5-chloro-2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(2E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both chloro and methoxy groups. This combination imparts specific chemical properties, such as increased reactivity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(E)-N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H16ClNO2/c1-12-3-7-14(18)11-16(12)19-17(20)10-6-13-4-8-15(21-2)9-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+

InChI Key

XXTKNDZOUKYGQZ-UXBLZVDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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